2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine
Overview
Description
2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine is a chemical compound characterized by its unique structure, which includes a fluorophenoxy group attached to a pyrimidinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenol and 4,6-dimethylpyrimidin-5-amine as the primary starting materials.
Coupling Reaction: A coupling reaction is performed using a suitable catalyst, such as palladium or copper, to facilitate the formation of the pyrimidinamine core.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidinamine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
2-(2-Fluorophenoxy)ethanamine hydrochloride
2-(2-Fluorophenoxy)benzoic acid
2,2-difluoro-2-(3-fluorophenoxy)-N,N-dimethylacetamide
Uniqueness: 2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine stands out due to its distinct pyrimidinamine core and fluorophenoxy group, which confer unique chemical and biological properties compared to similar compounds.
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Biological Activity
2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H12F N3O
- Molecular Weight : 229.24 g/mol
- CAS Number : 18260-92-9
The compound features a pyrimidine ring substituted with a fluorophenoxy group and dimethyl groups at the 4 and 6 positions. These structural characteristics are believed to influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has been investigated for its anticancer properties. In various cell lines, including those derived from human tumors, it demonstrated cytotoxic effects that lead to apoptosis (programmed cell death). The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The fluorophenoxy group enhances binding affinity to certain enzymes and receptors, while the dimethylpyrimidinyl moiety contributes to stability and bioavailability. This interaction may inhibit or activate pathways critical for cellular functions, leading to observed biological effects.
Case Studies and Experimental Data
- Antimicrobial Testing : In a study evaluating various derivatives, this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
- Anticancer Efficacy : In another study involving human cancer cell lines, the compound induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analyses revealed increased levels of cleaved caspase-3 and PARP, markers indicative of apoptotic pathways activation .
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. It was noted to have high gastrointestinal absorption and low toxicity in animal models .
Comparative Analysis with Related Compounds
Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Notes |
---|---|---|---|
This compound | 32 µg/mL (S. aureus) | 10 µM (various cancer lines) | Moderate effectiveness; induces apoptosis |
Compound A | 16 µg/mL (S. aureus) | 5 µM | Higher potency but more toxic |
Compound B | 64 µg/mL (S. aureus) | >20 µM | Lower efficacy; safer profile |
Properties
IUPAC Name |
2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-11(14)8(2)16-12(15-7)17-10-6-4-3-5-9(10)13/h3-6H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNDLDDUAHPGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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